molecular formula C14H12N2O B14148040 4-[(2-Methoxyphenyl)amino]benzonitrile CAS No. 255835-95-1

4-[(2-Methoxyphenyl)amino]benzonitrile

Katalognummer: B14148040
CAS-Nummer: 255835-95-1
Molekulargewicht: 224.26 g/mol
InChI-Schlüssel: STSXFKHYPFLJSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2-Methoxyphenyl)amino]benzonitrile is an organic compound with the molecular formula C14H12N2O. It is a derivative of benzonitrile, where the amino group is substituted with a 2-methoxyphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methoxyphenyl)amino]benzonitrile typically involves the reaction of 4-chlorobenzonitrile with 2-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(2-Methoxyphenyl)amino]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

4-[(2-Methoxyphenyl)amino]benzonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-[(2-Methoxyphenyl)amino]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Aminobenzonitrile: Similar structure but lacks the methoxy group.

    4-Methoxybenzonitrile: Similar structure but lacks the amino group.

    2-Methoxybenzonitrile: Similar structure but lacks the amino group at the para position.

Uniqueness

4-[(2-Methoxyphenyl)amino]benzonitrile is unique due to the presence of both the methoxy and amino groups, which confer specific chemical and biological properties.

Eigenschaften

CAS-Nummer

255835-95-1

Molekularformel

C14H12N2O

Molekulargewicht

224.26 g/mol

IUPAC-Name

4-(2-methoxyanilino)benzonitrile

InChI

InChI=1S/C14H12N2O/c1-17-14-5-3-2-4-13(14)16-12-8-6-11(10-15)7-9-12/h2-9,16H,1H3

InChI-Schlüssel

STSXFKHYPFLJSB-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1NC2=CC=C(C=C2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.